Erbium;2,2,6,6-tetramethylheptane-3,5-dione

説明

Chemical Formula and Molecular Weight

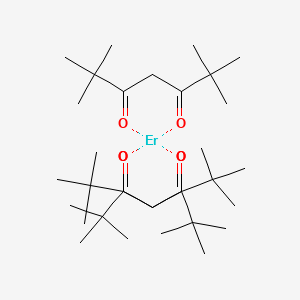

Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) possesses the molecular formula C₃₃H₅₇ErO₆, representing a coordination complex where the central erbium(III) ion is chelated by three bidentate 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. The compound exhibits a molecular weight of 717.06 grams per mole, confirming its substantial molecular structure with significant steric bulk provided by the tetramethyl substituents on each ligand.

The structural arrangement features the erbium ion in a pseudo-octahedral coordination environment, where each beta-diketonate ligand forms a six-membered chelate ring through its two oxygen atoms. This coordination geometry is characteristic of lanthanide beta-diketonate complexes and contributes significantly to the compound's enhanced stability against hydrolysis and thermal decomposition compared to simpler erbium salts.

Table 1: Fundamental Physical and Chemical Properties

The linear formula Er(C₁₁H₁₉O₂)₃ provides additional insight into the compound's composition, emphasizing the three identical ligand units coordinated to the central erbium ion. Each ligand unit contributes 183.27 grams per mole to the total molecular weight, with the erbium ion accounting for 167.26 grams per mole of the total molecular mass.

Common Names and Synonyms

The compound is known by several systematic and common names reflecting its chemical structure and coordination arrangement. The International Union of Pure and Applied Chemistry systematic name is erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), which precisely describes the metal center and the three identical ligands. Alternative systematic nomenclature includes tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III), emphasizing the trivalent oxidation state of the erbium ion.

In scientific literature and commercial applications, the compound is frequently referenced by several abbreviated forms, though written in full as erbium tetramethylheptanedionate. The designation erbium dipivaloylmethanate also appears in technical documentation, referring to the beta-diketonate nature of the ligands. Commercial suppliers often use the notation erbium-dipivaloylmethane to describe the compound in catalogs and safety documentation.

Table 2: Nomenclature and Identification Codes

The various naming conventions reflect the compound's widespread use across different scientific disciplines and commercial applications. Research publications in materials science often employ the systematic names, while industrial applications frequently utilize the shorter commercial designations for practical purposes.

Historical Development and Importance

The historical development of erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is intrinsically linked to the broader discovery and isolation of erbium itself. Erbium was first discovered by Carl Gustaf Mosander in 1843 during his systematic investigation of what was initially thought to be a single metal oxide called yttria, derived from the mineral gadolinite found near the village of Ytterby in Sweden. Mosander's careful analytical work revealed that this "single" oxide actually contained multiple rare earth elements, leading to the identification of erbium along with terbium and maintaining the original yttrium designation.

The early period of erbium chemistry was marked by considerable confusion regarding nomenclature and elemental identification. Between 1843 and 1877, the names erbia and terbia were repeatedly switched due to analytical uncertainties and conflicting reports from different researchers. This nomenclatural confusion was finally resolved in 1877 when the current naming convention was established, with erbia definitively assigned to erbium compounds.

The development of erbium coordination complexes, particularly beta-diketonate derivatives, emerged much later as part of the broader advancement in organometallic chemistry during the mid-20th century. The synthesis of erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) became possible through improved separation techniques for lanthanide elements, developed primarily during World War II for nuclear applications. The work of Frank Harold Spedding and colleagues at Iowa State University was particularly instrumental in developing ion-exchange techniques that enabled the production of individual lanthanides in sufficient purity for complex formation.

Table 3: Historical Timeline of Erbium and Complex Development

The importance of erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) in modern applications stems from the unique optical properties of the erbium(III) ion, particularly its emission at 1.54 micrometers, which is crucial for fiber optic communications. The compound serves as a valuable precursor for chemical vapor deposition processes, enabling the incorporation of erbium into various host materials for optical applications. Research has demonstrated its utility in creating erbium-doped thin films and nanostructures, where the beta-diketonate ligands provide both solubility in organic solvents and thermal stability for deposition processes.

Contemporary research continues to explore the compound's potential in emerging technologies, including its role as a precursor for erbium-doped materials in quantum technologies and advanced photonic devices. The compound's well-defined structure and reproducible properties make it an ideal candidate for fundamental studies of lanthanide coordination chemistry and energy transfer processes. The ongoing development of new synthetic methodologies and applications ensures that erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) remains at the forefront of materials science research, bridging the historical foundations of lanthanide chemistry with cutting-edge technological applications.

特性

IUPAC Name |

erbium;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVZFKBUKVTGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60ErO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35733-23-4 | |

| Record name | NSC174891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of erbium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of erbium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization or sublimation techniques .

化学反応の分析

Types of Reactions

Erbium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of erbium.

Substitution: Ligand substitution reactions where the 2,2,6,6-tetramethylheptane-3,5-dione ligands are replaced by other ligands.

Complexation: Formation of complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like sodium hydroxide, and solvents such as ethanol and THF. Reaction conditions often involve refluxing the mixture for several hours .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of erbium, while substitution reactions result in new coordination complexes .

科学的研究の応用

Applications Overview

Erbium tris(2,2,6,6-tetramethylheptane-3,5-dione) finds utility in several domains:

-

Optoelectronics

- Used in the fabrication of thin films and coatings for optical devices.

- Enhances the performance of optical amplifiers and lasers due to its luminescent properties.

-

Catalysis

- Acts as a catalyst in various organic reactions, particularly in the synthesis of complex organic molecules.

- Functions as an ancillary ligand in metal-catalyzed reactions.

-

Energy Storage and Generation

- Investigated for applications in solar energy conversion and storage systems.

- Used in the development of nanomaterials for better energy efficiency.

-

Nanotechnology

- Incorporated into nanostructured materials for improved mechanical and thermal properties.

- Used in MEMS (Micro-Electro-Mechanical Systems) applications.

Case Study 1: Optoelectronic Applications

In a study conducted by Ereztech, Er(TMHD)₃ was utilized in the production of optoelectronic thin films. The films demonstrated enhanced light absorption and emission characteristics when doped with erbium ions. This property is crucial for developing efficient light-emitting diodes (LEDs) and laser diodes.

Case Study 2: Catalytic Reactions

Research published in Sigma-Aldrich highlighted the use of Er(TMHD)₃ as a catalyst for synthesizing α-aryl-β-diketones. The compound facilitated efficient C-H activation pathways, leading to higher yields compared to traditional methods. This showcases its potential in pharmaceutical chemistry where complex organic syntheses are required.

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Optoelectronics | Thin films for lasers and LEDs | Enhanced optical performance |

| Catalysis | Organic synthesis and C-H activation | Increased reaction efficiency |

| Energy Storage | Solar energy conversion materials | Improved energy efficiency |

| Nanotechnology | Development of nanostructured materials | Enhanced mechanical and thermal properties |

作用機序

The mechanism by which erbium;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of the erbium ion with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the erbium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Comparative Analysis with Lanthanide Analogues

TMHD complexes with other lanthanides share structural similarities but exhibit distinct properties due to variations in ionic radii and electronic configurations.

Terbium(TMHD)₃

- Molecular Formula : C₃₃H₅₇O₆Tb

- Molecular Weight : 708.73 g/mol

- Melting Point : 163–164°C

- Applications : Radiolabeling and targeted alpha therapy (e.g., terbium-149 isotopes) due to decay properties suitable for tumor treatment .

Holmium(TMHD)₃

- Molecular Formula : C₃₃H₅₇HoO₆

- Molecular Weight : 714.7 g/mol

- Applications : Enhances chemotherapeutic agent bioavailability via metal complexation; studied in radiotherapy .

Cerium(TMHD)₄

- Molecular Formula : C₄₄H₇₆CeO₈

- Molecular Weight : 901.28 g/mol

- Applications : Precursor for cerium oxide catalysts in automotive exhaust systems; exhibits antioxidant activity via free radical scavenging .

Dysprosium(TMHD)₃

- Molecular Formula : C₃₃H₅₇DyO₆

- Molecular Weight : 714.7 g/mol

- Applications : Magnetic resonance imaging (MRI) contrast agents and high-temperature superconductors .

Table 1: Key Properties of Lanthanide-TMHD Complexes

| Compound | Molecular Weight (g/mol) | Key Application(s) | Thermal Stability |

|---|---|---|---|

| Er(TMHD)₃ | 717.06 | MOCVD, Catalysis | High |

| Tb(TMHD)₃ | 708.73 | Targeted Radiotherapy | Moderate |

| Ho(TMHD)₃ | 714.7 | Chemotherapy Enhancement | High |

| Ce(TMHD)₄ | 901.28 | Catalysis, Antioxidant Materials | Moderate |

| Dy(TMHD)₃ | 714.7 | MRI Contrast Agents | High |

Comparison with Non-Lanthanide TMHD Complexes

TMHD also forms complexes with transition metals, differing in electronic properties and reactivity:

Cobalt(TMHD)₂

Structural and Functional Advantages of TMHD Ligands

TMHD’s uniqueness arises from:

- Steric Hindrance : Tetramethyl groups prevent ligand dissociation, enhancing complex stability .

- Volatility : Ideal for gas-phase deposition techniques (e.g., MOCVD) compared to less volatile β-diketones like acetylacetone .

- Thermal Resilience : Decomposes at higher temperatures (454–490°C for Er(TMHD)₃) than analogues like hexafluoroacetylacetone .

生物活性

Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Er(TMHD)3, is a coordination compound of erbium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). This compound has garnered attention in various fields including material science and biochemistry due to its unique properties and biological activities.

- Molecular Formula : CHOEr

- Molecular Weight : 717.06 g/mol

- CAS Number : 35733-23-4

- IUPAC Name : Erbium(3+); 2,2,6,6-tetramethylheptane-3,5-dione

Biological Activity Overview

The biological activity of Er(TMHD)3 primarily revolves around its role as a metal complex in biochemical applications. The following sections detail its interactions and effects in biological systems.

Antioxidant Activity

Research indicates that TMHD can act as an antioxidant. The presence of erbium enhances the antioxidant properties due to its ability to stabilize free radicals. A study demonstrated that erbium complexes can scavenge free radicals effectively, which is crucial in preventing oxidative stress in biological systems .

Antimicrobial Properties

Erbium complexes have shown potential antimicrobial activity. In vitro studies suggest that Er(TMHD)3 exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxic Effects

The cytotoxicity of Er(TMHD)3 has been evaluated in several cancer cell lines. It was found that the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selective cytotoxicity is attributed to the unique interaction of the erbium ion with cellular components .

Study on Antioxidant Activity

A recent study focused on the antioxidant capacity of Er(TMHD)3 using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 50 µM, showcasing its potential as a natural antioxidant agent .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

| 100 | 85 |

Antimicrobial Activity Evaluation

In another study assessing antimicrobial properties, Er(TMHD)3 was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity Assessment

A cytotoxicity assay conducted on HeLa and MCF-7 cell lines revealed that Er(TMHD)3 significantly inhibited cell proliferation with IC50 values of 40 µM for HeLa cells and 60 µM for MCF-7 cells. Flow cytometry analysis confirmed that the compound induces apoptosis through a mitochondrial pathway .

Q & A

What are the optimal methods for synthesizing and purifying Er(TMHD)₃, and how do these methods influence its reactivity in catalytic applications?

Answer:

Er(TMHD)₃ is synthesized via a scaled-up mechanochemical route involving controlled heating and stirring to ensure complete ligand-metal coordination. Sublimation under reduced pressure (≤10⁻³ mbar) is critical for removing unreacted TMHD and byproducts, achieving ≥99% purity. This purification step directly impacts catalytic performance by eliminating impurities that could poison active sites in MOCVD or ALD processes .

How does the β-diketonate ligand structure of TMHD enhance the stability and catalytic activity of Er(TMHD)₃ in Ullmann-type coupling reactions?

Answer:

The keto-enol tautomerism of TMHD enables strong bidentate coordination to Er³⁺, forming a stable octahedral complex. In Ullmann ether synthesis, Er(TMHD)₃ acts as a Lewis acid catalyst, accelerating aryl halide activation by polarizing the C–X bond. The bulky tert-butyl groups on TMHD prevent ligand dissociation and stabilize reactive intermediates, enabling reactions at lower temperatures (80–120°C vs. traditional 150°C) .

What advanced spectroscopic techniques are recommended for characterizing Er(TMHD)₃ and resolving ambiguities in its coordination geometry?

Answer:

- FT-IR : Confirms enolate coordination via shifts in ν(C=O) (from ~1700 cm⁻¹ in free TMHD to ~1520 cm⁻¹ in Er(TMHD)₃) .

- XRD : Resolves ligand geometry discrepancies (e.g., monodentate vs. bidentate modes) by analyzing bond lengths (Er–O ≈ 2.3–2.5 Å) .

- TOF-MS : Detects fragmentation patterns under laser ionization, distinguishing Er(TMHD)₃ (m/z ~704) from decomposition products like ErO⁺ .

How should researchers optimize reaction conditions when using Er(TMHD)₃ in MOCVD for oxide thin-film deposition?

Answer:

Key parameters include:

- Temperature : Sublimation at 180–220°C ensures intact vapor-phase transport; decomposition >350°C yields Er₂O₃ .

- Carrier Gas : Argon (vs. O₂) minimizes premature oxidation during deposition.

- Substrate Pretreatment : Plasma activation enhances film adhesion by increasing surface hydroxyl groups .

How can contradictory reports on Er(TMHD)₃’s catalytic efficiency in aerobic oxidations be reconciled?

Answer:

Discrepancies arise from:

- Metal-Ligand Ratios : Excess TMHD (≥3:1 ligand:Er) suppresses side reactions but may reduce turnover frequency.

- Solvent Effects : Polar aprotic solvents (e.g., NMP) stabilize charged intermediates, while nonpolar solvents favor dimerization .

- Substrate Steric Effects : Bulky substrates (e.g., 2,6-dimethylphenol) show lower yields due to hindered access to Er³⁺ sites .

What thermal stability criteria must Er(TMHD)₃ meet for reproducible MOCVD applications?

Answer:

- Sublimation Threshold : ≥95% volatility at ≤250°C (TGA data).

- Decomposition Onset : >300°C (DSC) to avoid carbon contamination in films.

- Residual Carbon : <0.5% (CHNS analysis) ensures high-purity Er₂O₃ deposition .

What safety protocols are essential when handling Er(TMHD)₃ in solution-phase reactions?

Answer:

- PPE : Nitrile gloves, goggles, and fume hoods (TLV-TWA for TMHD: 5 mg/m³).

- Spill Management : Absorb with vermiculite; avoid aqueous rinses (TMHD is hydrophobic).

- Waste Disposal : Collect in halogen-free containers for incineration to prevent ligand-derived toxic byproducts .

Can Er(TMHD)₃ derivatives be tailored for bioimaging applications, and what structural modifications are required?

Answer:

Functionalizing TMHD with hydrophilic groups (e.g., –PEG or –COOH) improves aqueous solubility for cellular uptake. Er³⁺’s NIR emission at 1.5 µm is quenched in aqueous media unless shielded by hydrophobic ligand pockets. Coating Er(TMHD)₃ with silica shells (via sol-gel methods) enhances biocompatibility and prevents ligand leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。